3-Amino-L-tyrosine

描述

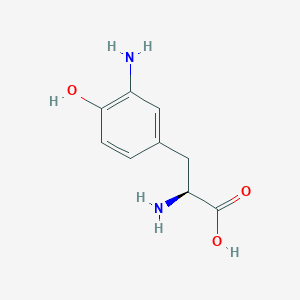

3-Amino-L-tyrosine (CAS 300-34-5) is an unnatural amino acid characterized by an additional amino group (-NH₂) at the 3-position of the aromatic ring of L-tyrosine (Figure 1). Its molecular formula is C₉H₁₂N₂O₃, with a monoisotopic mass of 393.17627 g/mol (experimental value: 393.17691 g/mol) . This modification enables unique chemical reactivity, making it valuable for site-specific protein engineering and bioconjugation. For instance, its incorporation into proteins allows oriented immobilization via Diels-Alder (D-A) reactions with acryloyl-functionalized surfaces . Additionally, this compound enhances fluorescence quantum yields in chromophores when substituted for tyrosine in fluorescent proteins like DsRed .

准备方法

Synthetic Routes and Reaction Conditions: 3-Amino-L-tyrosine can be synthesized through several methods. One common approach involves the electropolymerization of this compound to form ultrathin and degradable polymeric films . Another method includes the regioselective monohalogenation of N-acetyl-L-tyrosine using sulfonic acid catalysts .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including microbial fermentation and enzymatic catalysis. These methods are preferred due to their environmental friendliness and efficiency .

化学反应分析

Types of Reactions: 3-Amino-L-tyrosine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acid chlorides.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as 3,4-dihydroxyphenylalanine and tyramine .

科学研究应用

Material Science Applications

Polymeric Films and Coatings

3-Amino-L-tyrosine has been utilized in the synthesis of biodegradable polymeric films. Specifically, poly(amino-L-tyrosine) can be produced through electropolymerization, resulting in films that exhibit enhanced properties compared to traditional polymers like polydopamine. These films demonstrate increased ion permeability and reduced fluorescence quenching, making them suitable for applications in biosensors and organic semiconductors .

| Property | Poly(amino-L-tyrosine) | Polydopamine |

|---|---|---|

| Ion Permeability | Higher | Lower |

| Fluorescence Quenching | Reduced | High |

The ability to create ultrathin films that are both functional and degradable positions poly(amino-L-tyrosine) as a promising candidate for environmentally friendly materials in electronics and sensor technology.

Neurobiology Applications

Cognitive Enhancement

this compound, like its parent compound L-tyrosine, has been researched for its effects on cognitive function. Studies indicate that tyrosine supplementation may enhance cognitive performance under stress by replenishing neurotransmitter levels, particularly dopamine and norepinephrine . This is particularly relevant in situations where cognitive demands are high or when individuals are experiencing stress.

Case Study: Tyrosine Administration

A study involving adolescents with anorexia nervosa explored the pharmacokinetics of tyrosine loading. Participants showed significant increases in blood tyrosine levels after supplementation, suggesting potential benefits for cognitive function and mood regulation in clinical populations . This highlights the importance of amino acid availability in neurotransmitter synthesis and overall mental health.

Pharmacological Applications

Potential Therapeutic Uses

Research has indicated that this compound may have implications in treating conditions related to neurotransmitter deficiencies. For instance, it could serve as a precursor for dopamine synthesis, which is crucial for managing disorders like Parkinson’s disease. The compound's role as a substrate for enzymes involved in catecholamine production makes it a candidate for further exploration in therapeutic contexts .

作用机制

The mechanism of action of 3-Amino-L-tyrosine involves its incorporation into proteins and peptides, where it can influence their structure and function. It acts as a precursor for various neurotransmitters and hormones, including dopamine and thyroid hormones . The molecular targets and pathways involved include the enzymatic conversion of this compound to other biologically active compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

L-Tyrosine

- Structure: L-Tyrosine (C₉H₁₁NO₃) lacks the 3-amino group, featuring a hydroxyl (-OH) at the 4-position of the phenyl ring .

- Applications : A precursor for neurotransmitters (dopamine, epinephrine) and thyroid hormones (T3, T4) .

- Key Differences: Unlike 3-amino-L-tyrosine, L-tyrosine cannot participate in D-A reactions or site-specific conjugation due to the absence of the reactive 3-amino group . Chromatographic retention on boronate affinity columns is weaker compared to this compound, reflecting differences in diol-binding affinity .

L-DOPA (3,4-Dihydroxyphenylalanine)

- Structure: Contains two hydroxyl groups at the 3- and 4-positions (C₉H₁₁NO₄).

- Applications : Precursor to dopamine; used in Parkinson’s disease treatment .

- Key Differences: L-DOPA’s catechol structure enables strong binding to boronate affinity columns at physiological pH, unlike this compound, which shows moderate retention . L-DOPA undergoes enzymatic hydroxylation in peptides, whereas this compound is resistant to such modifications .

3-Nitro-L-tyrosine

- Structure: Features a nitro (-NO₂) group at the 3-position (C₉H₁₀N₂O₅) .

- Applications : Biomarker for oxidative stress in diseases like atherosclerosis .

- Key Differences: The nitro group is electron-withdrawing, reducing reactivity in conjugation reactions compared to the electron-rich 3-amino group in this compound .

3-Iodo-L-tyrosine

- Structure: Contains an iodine atom at the 3-position (C₉H₁₀INO₃) .

- Applications : Intermediate in thyroid hormone synthesis (e.g., T3, T4) .

- Key Differences: The bulky iodine atom hinders incorporation into proteins, unlike this compound, which is efficiently integrated via genetic code expansion . 3-Iodo-L-tyrosine is susceptible to dehalogenation under reducing conditions, whereas this compound is stable in physiological environments .

3-Amino-6-hydroxy-L-tyrosine

- Structure: Contains amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 6-positions, respectively (C₉H₁₂N₂O₄) .

- Applications: Potential role in natural product biosynthesis; pharmacological properties remain unexplored .

- Key Differences: The additional hydroxyl group increases polarity, altering chromatographic behavior compared to this compound . Limited applications in bioconjugation due to reduced stability of the o-iminoquinone intermediate compared to this compound .

Metirosine (α-Methyl-L-tyrosine)

- Structure: Features a methyl group at the α-carbon (C₁₀H₁₃NO₃) .

- Applications : Inhibits tyrosine hydroxylase, reducing catecholamine synthesis in pheochromocytoma treatment .

- Key Differences: The α-methyl group prevents incorporation into proteins, unlike this compound, which retains compatibility with translational machinery . Metirosine’s mechanism targets enzymatic activity, whereas this compound is primarily used for chemical modifications .

生物活性

3-Amino-L-tyrosine (3-AT) is a derivative of the amino acid L-tyrosine, known for its significant biological activities, particularly in the context of cancer research and neurobiology. This article compiles findings from multiple studies to elucidate the pharmacological properties, mechanisms of action, and potential therapeutic applications of 3-AT.

This compound is structurally similar to L-tyrosine but contains an amino group at the 3-position of the aromatic ring. This modification impacts its biological activity, particularly in relation to myeloperoxidase (MPO) activity, which is crucial in various physiological and pathological processes.

- Inhibition of Myeloperoxidase : Research indicates that 3-AT acts as a selective inhibitor of MPO. In HL-60 human promyelocytic leukemia cells, the presence of 3-AT leads to the formation of brown pigments, suggesting an interaction with MPO that results in cytotoxic effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Cytotoxicity

3-AT exhibits selective cytotoxicity towards certain cancer cell lines. In studies involving HL-60 cells, treatment with 100 µg/mL resulted in a nearly 60% inhibition of proliferation and over 70% reduction in cell viability after four days. Higher concentrations (up to 400 µg/mL) further decreased viability to between 1% and 3% .

| Cell Line | Concentration (µg/mL) | Proliferation Inhibition (%) | Viability Reduction (%) |

|---|---|---|---|

| HL-60 | 100 | ~60 | >70 |

| HL-60 | 400 | ~80 | 1-3 |

| KG-1 | 200 | Not specified | Comparable to HL-60 |

| K562 | 400 | ~40 | Unchanged |

| RAW 264.7 | Up to 400 | Unchanged | Unchanged |

Anorexia Nervosa

A case study explored the pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa. Participants received a single oral dose of L-tyrosine, observing peak levels at two to three hours post-administration. While this study primarily focused on L-tyrosine, it provides context for understanding how derivatives like this compound could affect similar metabolic pathways .

Summary of Findings

The biological activity of this compound is characterized by its selective cytotoxicity towards specific cancer cell lines through MPO inhibition and potential neuroprotective effects as a catecholamine precursor. Further research is warranted to explore its full therapeutic potential and mechanisms.

Future Directions

Given the promising results regarding the cytotoxic effects of this compound, future studies should focus on:

- Mechanistic Studies : Understanding the detailed molecular pathways through which 3-AT exerts its effects.

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings, particularly for cancer treatment.

- Comparative Studies : Investigating how its effects compare with other tyrosine derivatives in both cancer and neurodegenerative disease contexts.

常见问题

Basic Research Questions

Q. How should stock solutions of 3-Amino-L-tyrosine hydrochloride be prepared for biological assays?

- Methodological Answer : Dissolve this compound hydrochloride in an inert gas-purged solvent (e.g., DMSO) to create a 1 mg/mL stock solution. For aqueous buffers (e.g., PBS pH 7.2), directly dissolve the compound at 10 mg/mL. Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation. Organic solvent residues should be minimized to avoid confounding biological effects .

Q. What are the solubility and stability parameters of this compound hydrochloride?

- Methodological Answer : Solubility is 1 mg/mL in DMSO and 10 mg/mL in PBS (pH 7.2). The compound is stable for ≥4 years when stored at -20°C. For cell culture experiments, ensure residual organic solvents (e.g., DMSO) are <0.1% to mitigate cytotoxicity .

Q. How does this compound inhibit growth in tyrosine-sensitive mutants like Neurospora crassa?

- Methodological Answer : At 400 µM, this compound competitively inhibits tyrosine uptake or incorporation into proteins, mimicking L-tyrosine structurally. Use auxotrophic mutant strains in minimal media to study growth suppression, with wild-type controls to confirm specificity .

Q. What safety protocols are required when handling this compound dihydrochloride?

- Methodological Answer : Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact (H315, H319). In case of inhalation (H335), move to fresh air. Store at -20°C in airtight containers. Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. What is the mechanistic basis of this compound’s inhibition of human tyrosinase?

- Methodological Answer : this compound acts as a competitive inhibitor (KIC = 0.10 ± 0.02 mM) by binding to the active site of tyrosinase. Oxidation to (S)-3-iminoquinone-L-tyrosine enhances inhibition, as shown via X-ray crystallography and MM/GBSA computational modeling. Validate using enzyme kinetics (e.g., Lineweaver-Burk plots) and melanoma cell lysate assays (IC50 = 0.08 ± 0.01 mM) .

Q. How can this compound be utilized in site-selective protein immobilization?

- Methodological Answer : Incorporate this compound into proteins via genetic code expansion. Oxidize to o-iminoquinone for Diels-Alder (D-A) reactions with acryloyl-functionalized surfaces. This enables covalent, orientated immobilization for microarrays or biosensors. Confirm conjugation efficiency via fluorescence labeling or mass spectrometry .

Q. How to resolve contradictions in reported substrate vs. inhibitory roles of this compound in enzymatic assays?

- Methodological Answer : Context-dependent activity arises from experimental conditions. In decarboxylase assays (QCoe = 47.4), it acts as a substrate , while in tyrosinase studies, oxidation to iminoquinone shifts its role to inhibitor . Control redox conditions (e.g., O2 levels, pH) and validate with orthogonal assays (e.g., HPLC for substrate depletion vs. enzyme activity assays).

Q. What chromatographic methods separate this compound from analogs like 4-amino-3-hydroxy-phenylalanine?

- Methodological Answer : Use ZIC-HILIC columns (150 × 2.1 mm, 3.5 µm) with 75:25 acetonitrile/100 mM ammonium acetate (pH 6.8). Optimize retention times and resolution via gradient elution. Validate with LC-MS/MS for trace-level detection in biological matrices .

Q. How do computational studies enhance understanding of this compound’s interactions with tyrosinase?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MM/GBSA calculations predict binding affinities and key residues (e.g., His263, Cu ions). Compare ΔGbinding values with natural substrates to identify competitive inhibition hotspots. Cross-validate with mutagenesis studies .

Q. What experimental designs address variability in this compound’s cytotoxicity across cell lines?

- Methodological Answer : Dose-response curves (e.g., 200–400 µg/mL in KG-1 leukemia cells) should include ROS scavengers (e.g., NAC) to isolate peroxidase-mediated cytotoxicity. Use isogenic cell lines with/without tyrosine transporters to assess uptake-dependent effects .

属性

IUPAC Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGSZHUEECCEAP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952408 | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-34-5 | |

| Record name | 3-Aminotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。